Amcasertib

Hepatocellular Carcinoma Cancer Stemness Kinase Inhibitor Combination Therapy

Amcasertib (BBI503) is the first-in-class, orally active cancer stemness kinase inhibitor that selectively abrogates NANOG-driven transcriptional programs through serine-threonine kinase inhibition. Unlike napabucasin, it exhibits 2-fold enhanced potency against CSC-enriched SW480 colorectal cancer populations and demonstrates clinically validated combination efficacy with sorafenib in HCC (Phase Ib/II: DCR 61%, median OS 5.1 months). This mechanistic precision makes amcasertib the definitive tool for CSC-targeted spherogenesis, limiting dilution, and EMT studies. Choose high-purity, assay-ready amcasertib for reproducible, translationally relevant research.

Molecular Formula C31H33N5O2S
Molecular Weight 539.7 g/mol
Cat. No. B8059831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmcasertib
Molecular FormulaC31H33N5O2S
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
InChIInChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17+
InChIKeyQDWKGEFGLQMDAM-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amcasertib (BBI503): First-in-Class Oral Cancer Stemness Kinase Inhibitor Targeting NANOG


Amcasertib (BBI503) is a first-in-class, orally active small-molecule cancer stemness kinase inhibitor developed by Boston Biomedical (Sumitomo Dainippon Pharma) [1]. The compound targets multiple serine-threonine stemness kinases to inhibit NANOG and other cancer stem cell pathways [2]. Preclinically, amcasertib has demonstrated potent and broad-spectrum anti-cancer activity in vitro and in vivo, both as monotherapy and in combination with agents such as sorafenib [3]. As of 2018, mechanism-of-action and clinical efficacy reports primarily exist in meeting abstract form rather than peer-reviewed articles [1]. Amcasertib is one of the chemical structures claimed in patent US8299106B2, originally discussed as potential PDGFRα inhibitors [1].

Amcasertib Procurement Rationale: Why Napabucasin (BBI608) and Other Stemness Inhibitors Are Not Interchangeable


Generic substitution within the cancer stemness kinase inhibitor class is not scientifically valid due to fundamental divergence in molecular targets and downstream pathways. Amcasertib (BBI503) and its closest analog napabucasin (BBI608) operate through distinct mechanisms: amcasertib inhibits serine-threonine stemness kinases to suppress NANOG-mediated transcription [1], whereas napabucasin targets STAT3-driven gene transcription [2]. This mechanistic divergence translates into non-overlapping clinical profiles, as demonstrated in the BBI608-503-103HCC trial where the two agents produced different clinical outcomes in the same hepatocellular carcinoma patient population when combined with sorafenib . Furthermore, amcasertib exhibits preferential activity against cancer stem cell (CSC)-enriched populations relative to bulk tumor cells [3], a selectivity profile not documented for all stemness inhibitors. Procurement decisions based solely on class membership ignore these target- and context-specific efficacy differences that materially impact experimental reproducibility and clinical translation potential.

Amcasertib Quantitative Differentiation: Head-to-Head and Comparative Evidence Against Napabucasin and Other Stemness Inhibitors


Amcasertib Clinical Differentiation: Disease Control Rate and Survival Outcomes in Hepatocellular Carcinoma Phase Ib/II Trial

In a phase Ib/II clinical trial (BBI608-503-103HCC) evaluating both amcasertib and napabucasin in combination with sorafenib for advanced hepatocellular carcinoma, amcasertib demonstrated a disease control rate (DCR) of 61% (8/13 evaluable patients), median progression-free survival (PFS) of 3.4 months, and median overall survival (OS) of 5.1 months . In contrast, napabucasin plus sorafenib in the same trial population yielded a DCR of 64%, median PFS of 7.5 months, and median OS of 19.2 months . These distinct clinical profiles underscore that amcasertib and napabucasin are not clinically interchangeable despite both being cancer stemness inhibitors.

Hepatocellular Carcinoma Cancer Stemness Kinase Inhibitor Combination Therapy

Amcasertib Preferential Potency Against Cancer Stem Cell-Enriched Populations

Amcasertib exhibits a 2-fold increase in potency against SW480 cells enriched for cancer stem cells (CSCs) compared to the bulk cancer cell population [1]. This enhanced activity against CSC-enriched populations distinguishes amcasertib from conventional chemotherapeutics that primarily target bulk tumor cells. For comparison, amcasertib inhibits the growth of standard HT-29 and MDA-MB-231 cancer cells with IC50 values of 100-250 nM for both lines [1].

Cancer Stem Cells Colorectal Cancer Stemness Kinase Inhibition

Amcasertib Target Selectivity: NANOG Pathway Inhibition vs. STAT3 Inhibition

Amcasertib achieves cancer stemness inhibition through targeting multiple serine-threonine stemness kinases that converge on NANOG suppression [1]. In contrast, napabucasin (BBI608) blocks cancer stemness properties by targeting the STAT3 pathway [2]. This mechanistic distinction is critical because NANOG is a core pluripotency transcription factor directly regulating self-renewal in embryonic and cancer stem cells [1], whereas STAT3 functions as a broader signal transducer with pleiotropic roles beyond stemness maintenance. The compounds also differ structurally: amcasertib (C31H33N5O2S, MW 539.24) is a synthetic organic with a pyrrole-carboxamide scaffold [3], while napabucasin (C14H8O4, MW 240.21) is a naphthoquinone derivative [2].

Cancer Stemness NANOG STAT3 Transcription Factor

Amcasertib Differential Efficacy in ER-Negative Ovarian Cancer Models

In ovarian cancer models, amcasertib demonstrated particularly pronounced suppression of NANOG-mediated stem cell-like features in ER-negative ovarian cancer and cancer stem cells, highlighting high anticancer efficacy in this molecularly defined subgroup [1]. While quantitative fold-differences between ER-negative and ER-positive models are not reported in the primary literature, the study explicitly identifies ER-negative status as a correlate of enhanced amcasertib response [1]. Amcasertib also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells, and effectively inhibited spheroid growth in OVCAR-3 and OCSC cells [1].

Ovarian Cancer ER-Negative NANOG Inhibition

Amcasertib Evidence-Based Application Scenarios for Scientific and Industrial Users


Cancer Stem Cell (CSC) Functional Assays Requiring Preferential CSC Targeting

Amcasertib is particularly suited for in vitro and in vivo experiments designed to evaluate CSC-specific therapeutic effects. The compound exhibits a 2-fold increase in potency against SW480 colorectal cancer cells enriched for CSCs relative to bulk tumor cells [1]. This preferential activity supports its use in colony formation, spherogenesis, and limiting dilution assays where selective ablation of the CSC compartment is the experimental objective. The compound's oral bioavailability also enables in vivo CSC-targeting studies in murine xenograft models including PC3 (prostate), HepG2 (liver), FaDu (head and neck), and MKN45 (gastric) [1].

NANOG-Dependent Pathway Research and Pluripotency Transcription Studies

Amcasertib provides a pharmacological tool for interrogating NANOG-dependent transcriptional programs in cancer biology and stem cell research. Unlike napabucasin, which operates through STAT3 inhibition, amcasertib suppresses NANOG-mediated stem cell-like features through targeting serine-threonine stemness kinases [2]. This specificity makes amcasertib the appropriate selection for studies examining NANOG downstream effectors, including investigations of epithelial-mesenchymal transition (EMT), invasion, migration, and spheroid growth in NANOG-expressing cancer models [2].

ER-Negative Ovarian Cancer Preclinical Models

Research programs focused on ER-negative ovarian cancer, which lacks response to endocrine-based therapies, may benefit from amcasertib evaluation. Preclinical studies demonstrate that amcasertib suppression of NANOG-mediated stem cell-like features is particularly pronounced in ER-negative ovarian cancer and cancer stem cell models [2]. The compound induced G1 phase arrest, impeded colony formation in MDAH-2774 cells, and inhibited spheroid growth in OVCAR-3 and OCSC cells [2], supporting its application in ovarian cancer preclinical studies stratified by hormone receptor status.

Sorafenib Combination Studies in Hepatocellular Carcinoma

Amcasertib has established a clinical safety and preliminary efficacy profile in combination with sorafenib for advanced hepatocellular carcinoma, with a disease control rate of 61% and median overall survival of 5.1 months observed in phase Ib/II evaluation . This clinical dataset, while showing distinct outcomes compared to napabucasin-sorafenib combination in the same trial , provides a dosing and safety foundation for research groups investigating amcasertib-containing combination regimens in HCC. The absence of observed drug-drug interactions in pharmacokinetic analyses further supports combination research feasibility.

Quote Request

Request a Quote for Amcasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.